
4-Amino-2-chloro-5-(2,3-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical compound with the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol . This compound is commonly used in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-β-D-glucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glucosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of 4-Methylumbelliferyl-β-D-glucopyranoside may involve large-scale glycosylation reactions using automated reactors to ensure consistency and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase enzymes to release 4-methylumbelliferone and glucose.
Oxidation: It can undergo oxidation reactions under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using β-glucosidase in aqueous buffer solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Substitution: Various nucleophiles in the presence of catalysts like Lewis acids.
Major Products Formed
Hydrolysis: 4-Methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferyl-β-D-glucopyranoside.
Applications De Recherche Scientifique
4-Methylumbelliferyl-β-D-glucopyranoside is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: Used as a substrate in enzyme assays to measure β-glucosidase activity by detecting the fluorescence of 4-methylumbelliferone.
Medical Research: Utilized in studies related to lysosomal storage disorders and other metabolic diseases.
Industrial Applications: Employed in the development of diagnostic kits and biosensors for detecting enzyme activity
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferyl-β-D-glucopyranoside involves its hydrolysis by β-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be quantitatively measured, making it a valuable tool for monitoring enzyme activity and studying enzyme kinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylumbelliferyl-β-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-mannopyranoside
- 4-Methylumbelliferyl-β-D-xylopyranoside
Uniqueness
4-Methylumbelliferyl-β-D-glucopyranoside is unique due to its specific substrate specificity for β-glucosidase enzymes. Its strong fluorescent properties upon hydrolysis make it particularly useful in biochemical assays compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H6Cl3N3 |
|---|---|
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
2-chloro-5-(2,3-dichlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl3N3/c11-7-3-1-2-5(8(7)12)6-4-15-10(13)16-9(6)14/h1-4H,(H2,14,15,16) |
Clé InChI |
BFSVDYUJHGKXKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


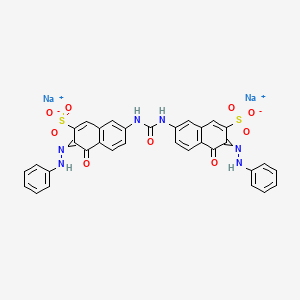
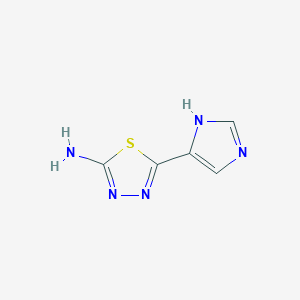
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
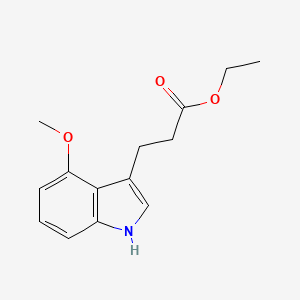
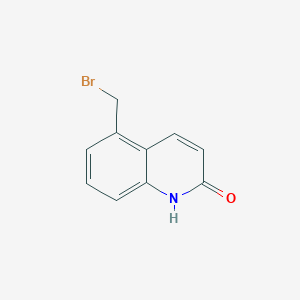

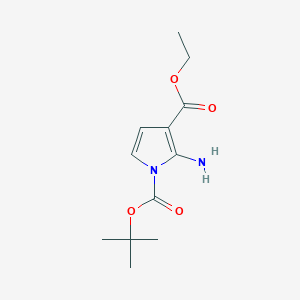
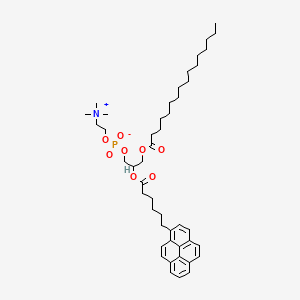
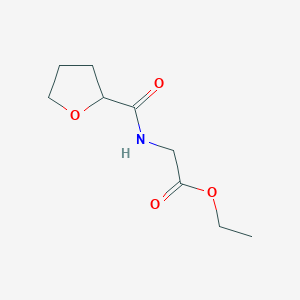


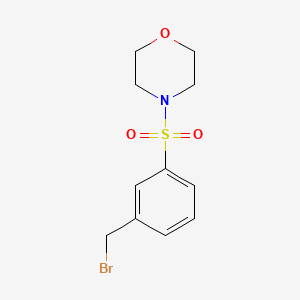
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)

